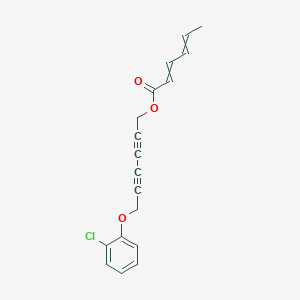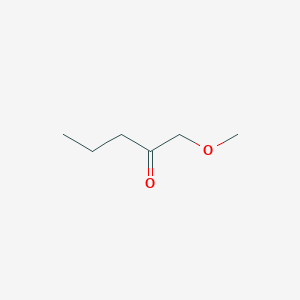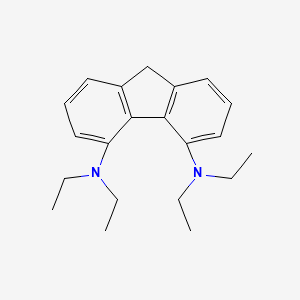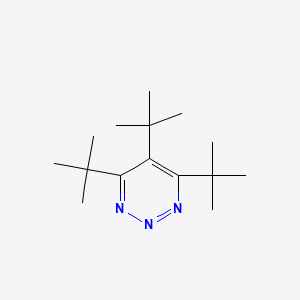![molecular formula C15H12ClNO3 B14335012 Benzoic acid, 4-chloro-2-[(3-methylbenzoyl)amino]- CAS No. 106263-99-4](/img/structure/B14335012.png)
Benzoic acid, 4-chloro-2-[(3-methylbenzoyl)amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 4-chloro-2-[(3-methylbenzoyl)amino]- is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a benzoic acid core substituted with a chlorine atom at the 4-position and an amide group at the 2-position, which is further substituted with a 3-methylbenzoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-chloro-2-[(3-methylbenzoyl)amino]- can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzoic acid with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide bond between the carboxylic acid and the acyl chloride, resulting in the desired product.
Another method involves the use of 4-chloro-2-aminobenzoic acid as a starting material. This compound can be reacted with 3-methylbenzoyl chloride in the presence of a base to form the target compound. The reaction conditions typically involve refluxing the reactants in an organic solvent such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of benzoic acid, 4-chloro-2-[(3-methylbenzoyl)amino]- may involve large-scale synthesis using similar reaction conditions as described above. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent choice, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 4-chloro-2-[(3-methylbenzoyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The chlorine atom on the benzene ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to various substituted benzoic acid derivatives.
Aplicaciones Científicas De Investigación
Benzoic acid, 4-chloro-2-[(3-methylbenzoyl)amino]- has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of benzoic acid, 4-chloro-2-[(3-methylbenzoyl)amino]- involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular pathways and biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Benzoic acid, 4-chloro-2-[(3-methylbenzoyl)amino]- can be compared with other similar compounds such as:
4-Chlorobenzoic acid: Lacks the amide and 3-methylbenzoyl groups, resulting in different chemical properties and reactivity.
2-Aminobenzoic acid: Contains an amino group instead of the amide group, leading to different biological activities.
3-Methylbenzoic acid: Lacks the chlorine and amide groups, affecting its chemical behavior and applications.
The uniqueness of benzoic acid, 4-chloro-2-[(3-methylbenzoyl)amino]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
106263-99-4 |
|---|---|
Fórmula molecular |
C15H12ClNO3 |
Peso molecular |
289.71 g/mol |
Nombre IUPAC |
4-chloro-2-[(3-methylbenzoyl)amino]benzoic acid |
InChI |
InChI=1S/C15H12ClNO3/c1-9-3-2-4-10(7-9)14(18)17-13-8-11(16)5-6-12(13)15(19)20/h2-8H,1H3,(H,17,18)(H,19,20) |
Clave InChI |
XZRPLHHRCXYIGK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C(=O)NC2=C(C=CC(=C2)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



silane](/img/structure/B14334936.png)




![N-{2-[4-(2-Methylpropyl)phenyl]propanoyl}glycine](/img/structure/B14334970.png)


![Propanedioic acid, [3-(diethoxyphosphinyl)propyl]-, diethyl ester](/img/structure/B14334989.png)

![[(7R,8R,10R)-7-acetyloxy-10-bromo-7,8,9,10-tetrahydrobenzo[f]quinolin-8-yl] acetate](/img/structure/B14334998.png)


